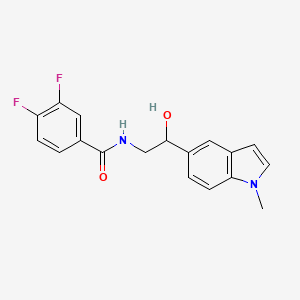

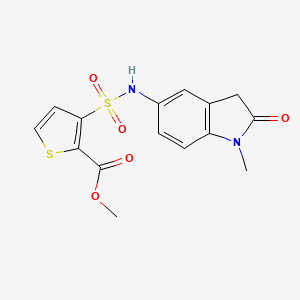

1-((4-ethylphenoxy)methyl)-6,7-dimethoxy-N-phenyl-3,4-dihydroisoquinoline-2(1H)-carbothioamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a complex organic molecule that contains several functional groups, including an isoquinoline group, a carbothioamide group, and a phenoxy group. These groups are common in many pharmaceuticals and biologically active compounds .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as NMR and X-ray crystallography are often used to determine the structure of complex organic compounds .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present in its structure. For example, the carbothioamide group might be reactive towards nucleophiles, while the aromatic rings could undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would be influenced by its molecular structure. For example, the presence of polar groups could increase its solubility in water .Aplicaciones Científicas De Investigación

Biological Activity and Pharmaceutical Applications

- Platelet Antiaggregating Activity : Carbothioamide derivatives, including those related to dihydroisoquinoline structures, have been synthesized and shown to possess platelet antiaggregating activity in vitro, which in some cases was superior or comparable to that of acetylsalicylic acid. Additionally, some of these compounds exhibited moderate hypoglycemic activity in rats and showed competitive antiacetylcholine and H1-antihistaminic effects (Ranise et al., 1991).

- Anticonvulsant Effects : Novel carbothioamide derivatives have been synthesized and their anticonvulsant effects evaluated using various models of experimental epilepsy, revealing some compounds with potent activity surpassing that of standard antiepileptic drugs (Malik et al., 2013).

- Urease Inhibition : A study on N-aryl-3,4-dihydroisoquinoline carbothioamide analogues as potential urease inhibitors found significant inhibitory potential, with some analogues showing more potency than the standard thiourea. These findings suggest a promising avenue for the development of new urease inhibitors (Ali et al., 2021).

Corrosion Inhibition

- Corrosion Inhibitor for Steel : New 8-hydroxyquinoline analogs, structurally related to carbothioamides, have been synthesized and examined as corrosion inhibitors for steel in acidic conditions, showing high efficiency and following a Langmuir adsorption isotherm (About et al., 2020).

Synthetic Chemistry Applications

- Synthetic Intermediates : Studies involving the synthesis of indenoisoquinoline derivatives and their evaluation for cytotoxicity against cancer cell cultures, as well as their activity against topoisomerase I, highlight the potential of dihydroisoquinoline derivatives in the development of novel anticancer agents (Strumberg et al., 1999).

Mecanismo De Acción

Target of Action

The primary targets of this compound are currently unknown. It is known that many bioactive aromatic compounds containing the indole nucleus show clinical and biological applications and bind with high affinity to multiple receptors .

Mode of Action

Similar compounds with an indole nucleus are known to undergo electrophilic substitution due to excessive π-electrons delocalization . This allows them to interact with their targets and cause changes .

Biochemical Pathways

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect a variety of biochemical pathways.

Pharmacokinetics

The compound’s logp value of 39227 and logD value of 38452 suggest that it is lipophilic and may be well-absorbed in the body . Its polar surface area of 27.7483 could also impact its bioavailability .

Result of Action

Indole derivatives are known to have diverse biological activities and therapeutic possibilities .

Safety and Hazards

Propiedades

IUPAC Name |

1-[(4-ethylphenoxy)methyl]-6,7-dimethoxy-N-phenyl-3,4-dihydro-1H-isoquinoline-2-carbothioamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30N2O3S/c1-4-19-10-12-22(13-11-19)32-18-24-23-17-26(31-3)25(30-2)16-20(23)14-15-29(24)27(33)28-21-8-6-5-7-9-21/h5-13,16-17,24H,4,14-15,18H2,1-3H3,(H,28,33) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLQLXHZANNLSHS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=S)NC4=CC=CC=C4)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((4-ethylphenoxy)methyl)-6,7-dimethoxy-N-phenyl-3,4-dihydroisoquinoline-2(1H)-carbothioamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3,4-dimethylbenzamide](/img/structure/B2925193.png)

![N-(2,5-dimethoxybenzyl)-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2925198.png)

![N-[2-(pyrrolidine-1-carbonyl)thiophen-3-yl]benzamide](/img/structure/B2925205.png)